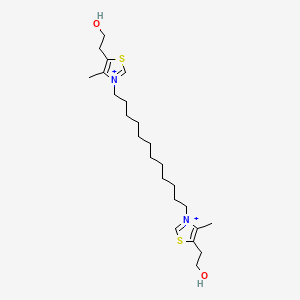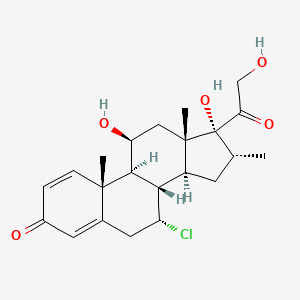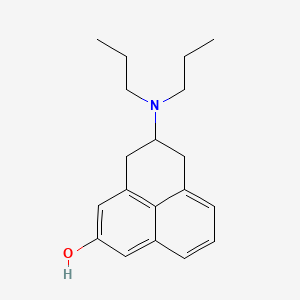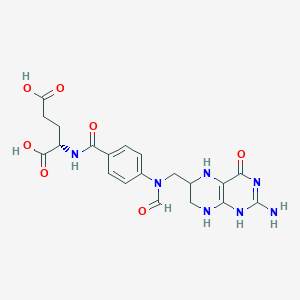![molecular formula C13H13N5O4 B1664582 3-[(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-on CAS No. 87171-83-3](/img/structure/B1664582.png)
3-[(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-on
Übersicht
Beschreibung
The compound “3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one” is a complex organic molecule. Unfortunately, the exact description of this compound could not be found in the available resources .
Synthesis Analysis
The synthesis of this compound is a complex process that involves multiple steps and reactions. Unfortunately, the specific synthesis process for this compound could not be found in the available resources .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for this compound could not be found in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, the specific chemical reactions involving this compound could not be found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for this compound could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse wissenschaftlicher Forschungsanwendungen für 3-[(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-on:
Antivirale Therapien
Nukleosid-Analoga werden in antiviralen Therapien häufig eingesetzt, da sie die Virusreplikation hemmen können. Sie werden in virale DNA eingebaut und wirken als Kettenabbrecher, wodurch die virale DNA-Polymerase gestoppt wird, was für die Behandlung von Krankheiten wie Hepatitis B und C, Herpes simplex und HIV entscheidend ist .
Krebsbehandlungen
Diese Verbindungen spielen auch eine wichtige Rolle bei der Krebsbehandlung. Sie können die DNA-Synthese in schnell teilenden Zellen stören und sind daher wirksam gegen bestimmte Krebsarten .
Antibakterielle Medikamente
Die strukturelle Ähnlichkeit von Nukleosid-Analoga mit natürlichen Nukleotiden ermöglicht ihren Einsatz in hochwertigen antimikrobiellen Medikamenten. Sie können die bakterielle DNA-Synthese stören und so zur Behandlung verschiedener bakterieller Infektionen beitragen .
Forschung zu viralen Lebenszyklen
Nukleosid-Analoga sind wichtige Werkzeuge, um den viralen Lebenszyklus zu verstehen. Durch die Nachahmung natürlicher Nukleoside helfen sie Forschern zu untersuchen, wie sich Viren replizieren und wie sie effektiv bekämpft werden können .
Entwicklung von Antisense-Oligonukleotiden
Diese Analoga sind wertvoll bei der Entwicklung von Antisense-Oligonukleotiden – kurzen DNA- oder RNA-Strängen, die an bestimmte Sequenzen von RNA binden und die Genexpression regulieren können. Dies hat potenzielle Anwendungen in der Gentherapie .
Biotechnologische Anwendungen
In der Biotechnologie können Nukleosid-Analoga verwendet werden, um die Proteinsynthese und -funktion zu untersuchen. Sie können während der Transkription oder Replikation in RNA- oder DNA-Stränge eingebaut werden, sodass Wissenschaftler diese Prozesse verfolgen und analysieren können .
Diagnostische Werkzeuge
Nukleosid-Analoga können mit radioaktiven Isotopen oder Fluoreszenzmarkern markiert und als diagnostische Werkzeuge verwendet werden, um zelluläre Prozesse zu visualisieren oder Krankheiten wie Krebs im Frühstadium zu erkennen .
Arzneimittelentwicklung und -synthese
Die Synthese von Nukleosid-Analoga wurde über Jahrzehnte der Forschung verfeinert. Diese Verbindungen sind jetzt für die Arzneimittelentwicklung leichter zugänglich, was zu einem breiteren Spektrum therapeutischer Anwendungen führt .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHOBJINVXQCJ-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007382 | |
| Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87171-83-3 | |
| Record name | 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















